molecular formula C12H14N2O2 B7615332 N-(phenethyl)dihydrouracil

N-(phenethyl)dihydrouracil

Cat. No.: B7615332
M. Wt: 218.25 g/mol
InChI Key: UWJIEEWTBLOANB-UHFFFAOYSA-N
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Description

N-(phenethyl)dihydrouracil is a derivative of dihydrouracil, a crucial intermediate in the catabolism of uracil. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a phenethyl group attached to the nitrogen atom of dihydrouracil, which may impart unique properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenethyl)dihydrouracil can be achieved through several methods. One common approach involves the reaction of dihydrouracil with phenethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and advanced reactors can help maintain consistent reaction conditions and improve the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(phenethyl)dihydrouracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

N-(phenethyl)dihydrouracil has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(phenethyl)dihydrouracil involves its interaction with specific molecular targets and pathways. The phenethyl group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dihydrouracil: A key intermediate in the catabolism of uracil, lacking the phenethyl group.

    Phenethylamine: A simple amine with a phenethyl group, used as a precursor in the synthesis of N-(phenethyl)dihydrouracil.

Uniqueness

This compound is unique due to the presence of both the dihydrouracil and phenethyl moieties, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-phenylethyl)-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-7-9-14(12(16)13-11)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJIEEWTBLOANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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